molecular formula C9H14F2O B2750538 (2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol CAS No. 2490426-51-0

(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol

Cat. No. B2750538
CAS RN: 2490426-51-0
M. Wt: 176.207
InChI Key: WAKUBZXHGKMIIA-UHFFFAOYSA-N
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Description

“(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol” is a chemical compound with the IUPAC name (6,6-difluoro-2-methylspiro[3.3]heptan-2-yl)methanol . It has a unique structure and properties that make it suitable for various applications, ranging from organic synthesis to drug discovery and material science.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H14F2O/c1-7(6-12)2-8(3-7)4-9(10,11)5-8/h12H,2-6H2,1H3 . This indicates that the molecule contains 9 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 176.21 . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Antimicrobial Activity

Research has shown that this compound exhibits potent antimicrobial effects against various pathogenic microorganisms. Notably, compounds 4d, 4e, 6e, and 6f demonstrated significant activity against Pseudomonas zopfii, which affects both humans and animals. These findings suggest potential applications in developing novel antimicrobial agents .

Chemical Synthesis and Derivatives

Efficient synthetic routes for this compound and its derivatives are essential for further exploration. Researchers can modify the alkyl or aryl substituents to fine-tune properties such as solubility, stability, and biological activity.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2,2-difluoro-6-methylspiro[3.3]heptan-6-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O/c1-7(6-12)2-8(3-7)4-9(10,11)5-8/h12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKUBZXHGKMIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC(C2)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol

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